![molecular formula C20H24N2O7 B560254 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid CAS No. 527680-57-5](/img/structure/B560254.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Vue d'ensemble
Description
PHA 568487 est un agoniste sélectif du récepteur nicotinique alpha-7 de l'acétylcholine. Ce composé a montré un potentiel dans la réduction de la neuroinflammation et du stress oxydatif, ce qui en fait un sujet d'intérêt dans divers domaines de recherche scientifique .
Méthodes De Préparation
La synthèse du PHA 568487 implique la préparation d'un dérivé de quinuclidineLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
PHA 568487 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
PHA 568487 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les propriétés et les fonctions du récepteur nicotinique alpha-7 de l'acétylcholine.
Biologie : Étudié pour son potentiel à réduire la neuroinflammation et le stress oxydatif dans divers modèles biologiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que la schizophrénie, l'obésité, le diabète et les maladies cardiovasculaires .
Mécanisme d'action
PHA 568487 exerce ses effets en se liant sélectivement au récepteur nicotinique alpha-7 de l'acétylcholine. Cette liaison conduit à l'activation du récepteur, ce qui module à son tour diverses voies cellulaires. Le composé s'est avéré augmenter l'expression des gènes antioxydants et réduire le stress oxydatif et l'inflammation. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de NF-κB p65 et l'expression de la NADPH oxydase .
Applications De Recherche Scientifique
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity and interaction with various receptors.
Chemical Characteristics
- IUPAC Name : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- CAS Number : 527680-56-4
- Synonyms : PHA 568487, PHA-568487 (free base)
Neuropharmacology
One of the most promising applications of this compound lies in neuropharmacology, specifically as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR). Studies have shown that compounds targeting α7 nAChR can enhance cognitive function and exhibit neuroprotective effects.
Case Study: Cognitive Deficits in Schizophrenia
Research indicates that N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide demonstrates significant efficacy in models of cognitive deficits associated with schizophrenia. In vivo studies have reported improvements in auditory sensory gating and cognitive performance metrics such as novel object recognition tests .
Cancer Research
There is emerging interest in the application of this compound in oncology, particularly concerning its potential to modulate tumor microenvironments through specific receptor interactions.
Drug Development
The unique structural attributes of this compound facilitate its use as a lead compound in drug development processes.
Structure-Activity Relationship Studies
Ongoing research focuses on modifying the core structure to enhance potency and selectivity for targeted receptors while minimizing off-target effects. This approach is critical for developing safer therapeutic agents with fewer side effects.
Data Tables
Mécanisme D'action
PHA 568487 exerts its effects by selectively binding to the alpha-7 nicotinic acetylcholine receptor. This binding leads to the activation of the receptor, which in turn modulates various cellular pathways. The compound has been shown to increase the expression of antioxidant genes and decrease oxidative stress and inflammation. The molecular targets and pathways involved include the phosphorylation of NF-κB p65 and the expression of NADPH oxidase .
Comparaison Avec Des Composés Similaires
PHA 568487 est comparé à d'autres composés similaires, tels que :
GTS-21 : Un autre agoniste du récepteur nicotinique alpha-7 de l'acétylcholine ayant un potentiel thérapeutique similaire.
PNU 282987 : Connu pour sa capacité à soutenir la survie des cellules bêta pancréatiques en conditions de stress.
PHA 568487 est unique en raison de sa pénétration rapide dans le cerveau et de son activité agoniste sélective, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Activité Biologique
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide; (E)-but-2-enedioic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bicyclic azabicyclo[2.2.2]octane moiety and a benzodioxine ring, which are known for their roles in various biological activities.
Molecular Formula
- Molecular Weight : 284.32 g/mol
- Chemical Formula : C16H20N2O3
1. Anticancer Activity
Research has indicated that derivatives of benzodioxane, including those similar to N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, exhibit notable anticancer properties. A study demonstrated that compounds with the benzodioxane structure can inhibit tumor growth in various cancer models, suggesting potential applications in oncology .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in preclinical studies. For instance, derivatives with specific substitutions have been linked to reduced inflammation markers in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
3. Neuropharmacological Effects
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its effects on the central nervous system (CNS). It acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. This activity suggests potential therapeutic roles in treating cognitive deficits associated with conditions like schizophrenia .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : As an nAChR agonist, it enhances cholinergic signaling, which is crucial for memory and learning processes.
- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues .
Research Findings and Case Studies
Propriétés
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZUGYJVHHHEE-QDSMGTAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527680-57-5 | |
Record name | PHA-568487 fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-568487 FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL65583PD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PHA 568487?
A1: PHA 568487 functions as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , ] This means it binds to and activates this specific receptor subtype, leading to downstream effects primarily related to modulation of inflammatory responses.
Q2: What are the potential therapeutic benefits of targeting the α7nAChR with PHA 568487?
A2: Research suggests that activation of the α7nAChR with PHA 568487 may offer therapeutic benefits in conditions characterized by neuroinflammation and brain injury. Studies in rodent models of ischemic stroke, bone fracture, and even a subchronic model of cognitive impairment in schizophrenia have shown that PHA 568487 can reduce neuroinflammation, oxidative stress, and improve cognitive and motor function. [, , , , , , , ]
Q3: Has PHA 568487 demonstrated efficacy in models of acute myocardial infarction?
A3: While PHA 568487 shows promise in dampening inflammation in an acute inflammatory air pouch model, a study using a permanent occlusion model of acute myocardial infarction in mice did not find a significant effect on infarct size or cardiac function. [] More research is needed to determine if this translates to other models or if different agonists of the α7nAChR could yield different outcomes.
Q4: What is the impact of PHA 568487 on immune cells?
A4: PHA 568487 exhibits anti-inflammatory effects on immune cells. In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with coronary artery disease showed that PHA 568487 significantly decreased the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and others, when challenged with lipopolysaccharide (LPS). []
Q5: Are there any imaging techniques used to study the effects of PHA 568487 in vivo?
A5: Yes, researchers have employed positron emission tomography (PET) imaging to investigate the effects of PHA 568487 in vivo. Studies have utilized radiotracers like [18F]DPA-714 and [18F]BR-351 to visualize and quantify changes in neuroinflammation and matrix metalloproteinase activity, respectively, following treatment with PHA 568487 in animal models of stroke. [, ]
Q6: How is PHA 568487 metabolized in different species?
A6: Metabolism studies of PHA 568487 have been conducted in various species, including rats, dogs, and monkeys. Results reveal that the primary metabolic pathway involves oxidation of the benzo[1,4]dioxane moiety, followed by further oxidation to secondary metabolites. The carboxylic acid derivatives resulting from oxidative cleavage of the dioxane ring are identified as major metabolites in plasma, urine, and hepatocyte incubations across species. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.